

A Comparative Analysis of Fullerene-C84 and C60: Unveiling Structural and Functional Divergence

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Compound of Interest

Compound Name: Fullerene-C84

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GOTHENBURG, Sweden – December 18, 2025 – In the ever-evolving landscape of nanotechnology and materials science, fullerenes continue to be a focal point of research due to their unique structural and electronic properties. This guide provides a comprehensive comparative analysis of two prominent members of the fullerene family: the archetypal Buckminsterfullerene (C60) and the larger, more complex **Fullerene-C84**. This publication is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, supported by experimental data and methodologies, to inform future research and applications.

Fullerene-C60, with its iconic truncated icosahedron structure, has been extensively studied since its discovery.^[1] In contrast, **Fullerene-C84**, the third most abundant fullerene found in carbon soot after C60 and C70, presents a more intricate picture due to the existence of multiple structural isomers.^{[2][3]} This comparison will primarily focus on the two most abundant and stable isomers of C84, those with D2 and D2d symmetry, and juxtapose their characteristics against the well-defined properties of C60.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Fullerene-C60 and the major isomers of **Fullerene-C84**, providing a clear and concise comparison for researchers.

Property	Fullerene-C60	Fullerene-C84 (D2d isomer)	Fullerene-C84 (D2 isomer)
Molecular Formula	C60	C84	C84
Molecular Weight (g/mol)	720.66	1008.92[4]	1008.92[4]
Symmetry	Icosahedral (Ih)[5]	D2d[2][3]	D2[2][3]
Number of Isomers (IPR)	1	24[2]	24[2]
HOMO-LUMO Gap (eV) (Theoretical)	~1.63 - 2.74[6][7]	~2.10[8]	~1.96[8]
Electron Affinity (eV) (Experimental)	~2.67[9]	Data not readily available	Data not readily available
Solubility in Toluene (mg/mL)	~2.8[10]	Lower than C60 (qualitative)	Lower than C60 (qualitative)
Solubility in CS2 (mg/mL)	~7.9	Lower than C60 (qualitative)	Lower than C60 (qualitative)
Bond Lengths (Å) (Theoretical)	[11][11] bonds: ~1.39[11][12] bonds: ~1.45	Multiple distinct bond lengths	Multiple distinct bond lengths

Note: IPR stands for Isolated Pentagon Rule. Experimental data for some properties of C84 isomers are limited; theoretical values are provided where available and are duly noted.

Structural and Electronic Properties

Fullerene-C60 is a highly symmetric molecule composed of 12 pentagons and 20 hexagons, with all carbon atoms being equivalent.[1] This high symmetry contributes to its unique electronic properties, including its ability to act as a potent electron acceptor.[5] In contrast, **Fullerene-C84** has 24 isomers that satisfy the Isolated Pentagon Rule (IPR).[2] The two most stable and abundant isomers possess D2d and D2 symmetry.[2][3] This lower symmetry

compared to C60 results in a more complex electronic structure with multiple non-equivalent carbon atoms, as confirmed by ^{13}C NMR studies.

The HOMO-LUMO gap, a key indicator of a molecule's electronic excitability and chemical reactivity, is a critical parameter. For C60, this gap is in the range of 1.63-2.74 eV based on theoretical calculations.[6][7] Theoretical studies of C84 isomers suggest that the D2d isomer has a HOMO-LUMO gap of approximately 2.10 eV, while the D2 isomer has a slightly smaller gap of around 1.96 eV.[8] These differences in electronic structure have significant implications for their potential applications in electronics and photovoltaics.

Solubility and Purity

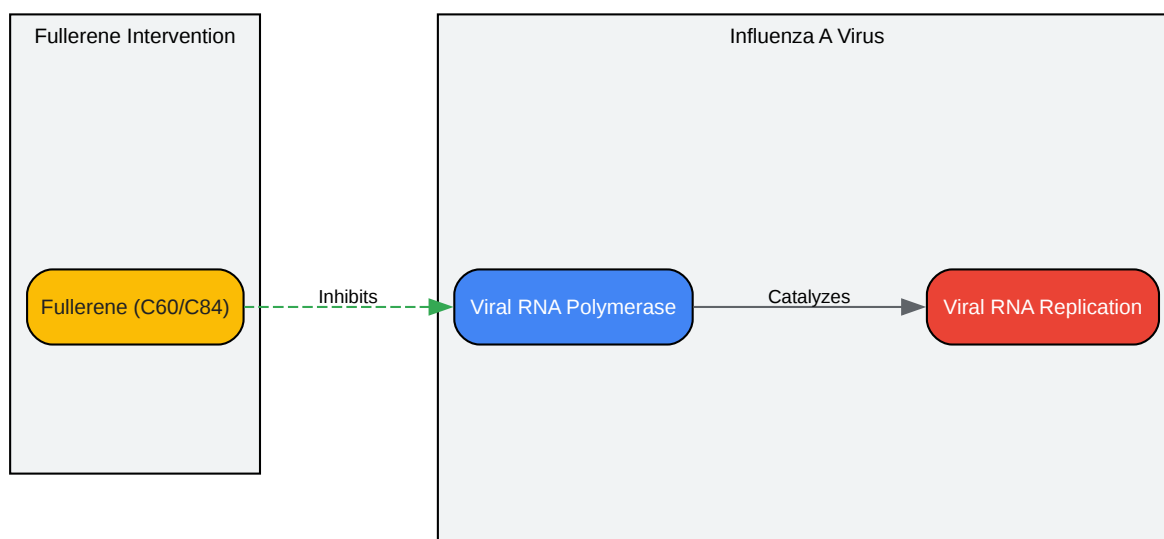
A significant challenge in working with fullerenes is their limited solubility in common organic solvents. C60 is sparingly soluble in aromatic solvents like toluene and carbon disulfide.[10] Higher fullerenes, including C84, generally exhibit even lower solubility, making their purification and characterization more challenging. The separation of C84 isomers from the raw soot extract and from each other is a particularly arduous process, often requiring multi-stage high-performance liquid chromatography (HPLC).[5]

Biological Applications: A Comparative Look at Antiviral Activity

The unique cage-like structure of fullerenes has prompted extensive research into their biological applications. Both C60 and C84, particularly when functionalized to improve their water solubility, have been investigated for their potential as therapeutic agents. One area of significant interest is their antiviral activity.

A study investigating the antiviral properties of a mixture of polyhydrated fullerenes, which included C60, C70, C76, C78, and C84, demonstrated significant activity against the influenza A (H1N1) virus. The study suggested that the fullerene mixture may inhibit the virus by interacting with the viral RNA polymerase, a crucial enzyme for viral replication. While this study does not allow for a direct comparison of the individual efficacy of C60 versus C84, it highlights the potential of higher fullerenes in antiviral research.

The proposed mechanism of action, inhibition of viral RNA polymerase, can be visualized as a signaling pathway.



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Caption: Proposed mechanism of fullerene antiviral activity.

Experimental Protocols

Synthesis and Purification of Fullerene-C84 Isomers

The production of C84 is typically achieved through the Krätschmer-Huffman arc discharge method, where a carbon arc is generated between two graphite electrodes in an inert atmosphere (e.g., helium). This process yields a carbon soot rich in various fullerenes.

Extraction and Separation:

- The collected soot is subjected to solvent extraction, typically using toluene or carbon disulfide, to dissolve the soluble fullerene fraction.
- The resulting extract contains a mixture of fullerenes, with C60 and C70 being the most abundant, followed by higher fullerenes like C76, C78, and C84.

- Separation of the C84 fraction from other fullerenes is achieved using multi-stage High-Performance Liquid Chromatography (HPLC).
- Further separation of the individual C84 isomers (e.g., D2 and D2d) requires more specialized and repeated HPLC steps, often utilizing columns with specific stationary phases that can differentiate between the subtle structural differences of the isomers.[5]

Determination of Fullerene Solubility

The solubility of fullerenes in a given solvent is determined by preparing a saturated solution and then measuring the concentration of the dissolved fullerene.

Protocol:

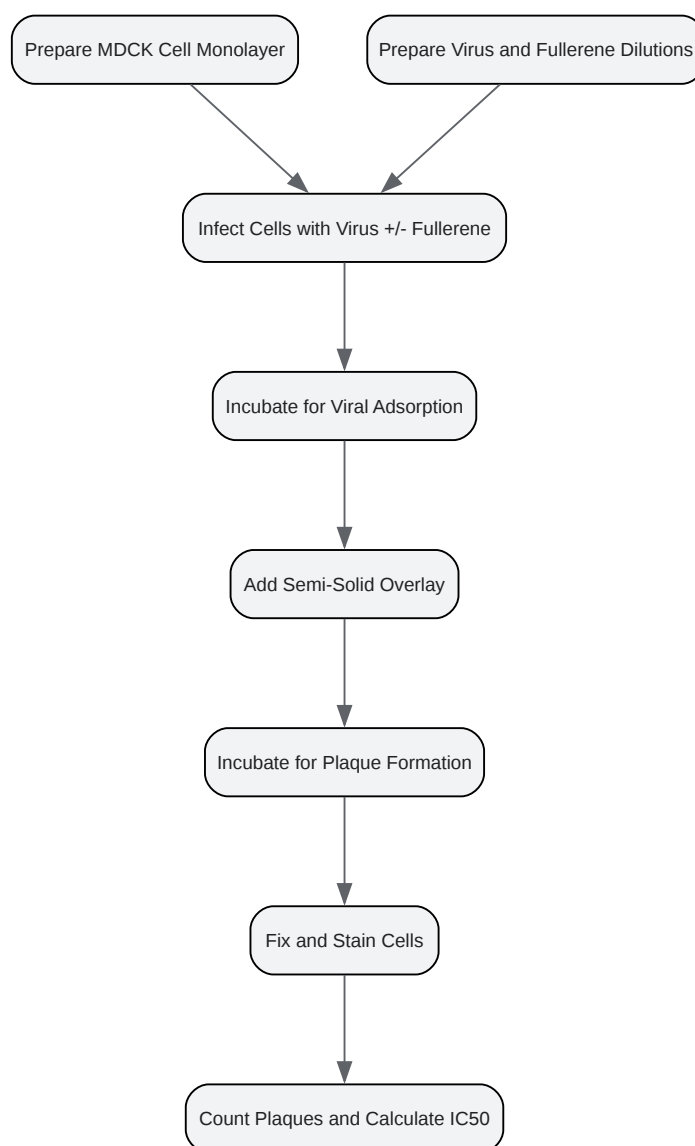
- An excess amount of the fullerene (C60 or a specific C84 isomer) is added to a known volume of the solvent in a sealed container.
- The mixture is agitated (e.g., using a magnetic stirrer or sonicator) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- After agitation, the solution is allowed to stand to allow any undissolved fullerene to settle.
- A known volume of the supernatant is carefully extracted and filtered through a fine-pored filter (e.g., 0.22 μm PTFE filter) to remove any suspended particles.
- The concentration of the fullerene in the filtered solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at a characteristic wavelength and using a pre-established calibration curve.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of fullerene derivatives can be quantified using a plaque reduction assay, which measures the inhibition of virus-induced cell death.

Protocol:

- **Cell Culture:** A monolayer of a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is grown in 6-well plates.
- **Virus and Compound Preparation:** A known titer of the virus is prepared. The fullerene compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
- **Infection:** The cell monolayers are washed and then infected with the virus in the presence of different concentrations of the fullerene compound. A control group with the virus but no compound is also included.
- **Overlay:** After an incubation period to allow for viral adsorption, the infection medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death called plaques.
- **Incubation:** The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
- **Plaque Visualization and Counting:** The cell monolayers are fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques as clear, unstained areas. The number of plaques in each well is then counted.
- **Data Analysis:** The percentage of plaque reduction is calculated for each concentration of the fullerene compound relative to the virus control. The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is then determined.



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Caption: Experimental workflow for a plaque reduction assay.

Conclusion

Fullerene-C60 and **Fullerene-C84**, while both members of the fullerene family, exhibit distinct properties stemming from their differences in size, symmetry, and isomeric complexity. C60 serves as a foundational model for understanding fullerene behavior, while the multiple isomers of C84 offer a more complex system with tunable properties that are still being explored. The lower symmetry of the abundant C84 isomers influences their electronic characteristics, which may be advantageous for specific applications. While challenges in the purification and

characterization of C84 isomers remain, ongoing research into their unique properties, including their potential in antiviral therapies, underscores their importance in the advancement of nanotechnology and medicine. This comparative guide provides a valuable resource for researchers, offering a foundation of quantitative data and experimental methodologies to guide further investigation into these fascinating carbon allotropes.

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